2-(aminomethyl)-2-adamantanol hydrochloride

Description

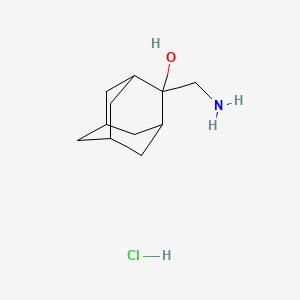

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)adamantan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYQDKCUABLROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism Investigations Non Clinical Focus

Exploration of Molecular Interactions with Biological Macromolecules and Targets (In Vitro/Preclinical)

The adamantane (B196018) moiety is a recurring motif in compounds designed to interact with a variety of biological targets. nih.gov Its bulky and lipophilic characteristics can facilitate strong binding to proteins, influencing their function. The inclusion of both an aminomethyl and a hydroxyl group on the 2-position of the adamantane scaffold in 2-(aminomethyl)-2-adamantanol hydrochloride suggests the potential for a range of interactions, including hydrogen bonding and electrostatic interactions, in addition to the hydrophobic interactions conferred by the adamantane cage itself.

Receptor Binding Affinity Studies (e.g., Ion Channels, Enzymes)

While specific receptor binding affinity data for this compound is not extensively detailed in publicly available research, the broader class of adamantane derivatives has been shown to interact with a variety of receptors. For instance, memantine, an aminoadamantane derivative, is a well-known non-competitive antagonist of the NMDA receptor. nih.gov Other adamantane-containing compounds have been investigated as ligands for peroxisome proliferator-activated receptors (PPARs) and sigma-2 receptors. nih.govresearchgate.net The unique substitution pattern of this compound suggests it may exhibit a distinct receptor binding profile, though further studies are required to elucidate its specific targets and affinities. The incorporation of the adamantane scaffold is often a strategy to enhance the selectivity of neuropeptides for their receptor subtypes. nih.gov

Enzyme Activity Modulation (e.g., Inhibition, Activation)

Adamantane-based scaffolds have been successfully employed in the design of enzyme inhibitors. nih.gov Notable examples include inhibitors of dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, protein phosphatase 2A, and hydroxysteroid dehydrogenases. nih.gov The adamantane cage can orient pharmacophoric groups in a way that is beneficial for interaction with an enzyme's active site. nih.gov For example, adamantane-appended 1,2,3-triazoles have been synthesized and shown to be potent inhibitors of α-glucosidase. researchgate.net The potential for this compound to modulate enzyme activity is an area of active interest, with its functional groups potentially participating in key interactions within an enzyme's active or allosteric sites.

Ligand-Protein Interaction Profiling (e.g., Allosteric Modulation, Active Site Binding)

The interaction between a ligand and a protein is a dynamic process that can be described by models such as the "lock-and-key" principle or the more nuanced "induced fit" model. nih.govnih.gov The rigid adamantane scaffold can play a significant role in the three-dimensional arrangement of a molecule's pharmacophores, which in turn dictates how it fits into a protein's binding pocket. nih.gov Molecular modeling and docking studies are valuable tools for predicting and analyzing these interactions. researchgate.net Such computational methods can help to visualize how a molecule like this compound might orient itself within a binding site, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity and specificity. acs.org

Investigations into Intracellular Pathways Affected by Adamantane Scaffolds

The ability of adamantane derivatives to cross cell membranes, a property enhanced by the lipophilic nature of the adamantane cage, allows them to interact with intracellular targets and modulate signaling pathways. researchgate.net For example, certain adamantane-linked isothiourea derivatives have been shown to suppress the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and tumorigenesis. nih.gov Adamantane-tagged molecules have also been utilized in drug delivery systems to facilitate intracellular delivery. nih.gov While the specific intracellular pathways affected by this compound have not been fully elucidated, its structural similarity to other biologically active adamantane compounds suggests it could potentially influence various signaling cascades. Further research is needed to identify the specific pathways modulated by this compound.

Biophysical Characterization of Compound-Target Complexes

Understanding the physical and chemical basis of a compound's interaction with its biological target is crucial for rational drug design. Biophysical methods provide valuable insights into the thermodynamics and kinetics of binding events.

Spectroscopic Methods for Binding Event Analysis

Structural Biology Techniques (e.g., X-ray Crystallography of Co-crystals)

The determination of the three-dimensional structure of a pharmaceutical compound at the atomic level is crucial for understanding its physicochemical properties and biological activity. While specific X-ray crystallography data for co-crystals of this compound are not available in publicly accessible literature, the application of such techniques would be invaluable for elucidating its molecular architecture and potential intermolecular interactions. X-ray crystallography stands as the definitive method for providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

In the context of pharmaceutical development, forming co-crystals—crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio—is a well-established strategy to enhance the properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. X-ray diffraction studies on a co-crystal of this compound would reveal how it interacts with a co-former molecule. This analysis is fundamental to understanding the supramolecular assembly, identifying the specific hydrogen-bonding patterns, and other non-covalent interactions that stabilize the co-crystal structure.

A hypothetical crystallographic study on a co-crystal of this compound would likely focus on the interactions involving the aminomethyl and hydroxyl functional groups. The hydroxyl group can act as a hydrogen bond donor, while the amino group can be both a hydrogen bond donor and acceptor. These interactions with a suitable co-former, such as a carboxylic acid or another molecule with complementary functional groups, would be meticulously mapped.

The kind of data generated from such an analysis is typically presented in a detailed crystallographic information file (CIF), which includes cell parameters, space group, and atomic coordinates. A summary of such data for a related functionalized adamantane compound, 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate, is presented below to illustrate the nature of these findings. researchgate.net It is important to note that the following table does not represent data for this compound but serves as an example of crystallographic data for a structurally related molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₂ClNO·0.5H₂O |

| Molecular Weight | 300.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.469(16) |

| b (Å) | 6.365(4) |

| c (Å) | 18.306(11) |

| β (°) | 91.815(12) |

| Volume (ų) | 2966(3) |

| Z | 8 |

Such structural data would be instrumental in a rational drug design process, allowing for the targeted modification of the molecule to improve its properties based on a detailed understanding of its solid-state structure.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Adamantane (B196018) Rigidity and Lipophilicity on Molecular Interactions

The adamantane moiety, a rigid and bulky hydrocarbon cage, significantly contributes to the lipophilicity of a molecule. researchgate.netnih.gov This high lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. researchgate.net The rigidity of the adamantane scaffold provides a fixed orientation for appended functional groups, which can lead to more specific and high-affinity interactions with biological targets by reducing the entropic penalty upon binding. nih.gov In the context of 2-(aminomethyl)-2-adamantanol hydrochloride, the adamantane core would serve as a robust anchor, positioning the aminomethyl and hydroxyl groups for specific interactions with a receptor binding pocket. The inherent lipophilicity of the adamantane group itself could also contribute to binding through hydrophobic interactions with nonpolar regions of a target protein.

Positional and Substituent Effects on Biological Target Engagement

Chirality plays a crucial role in the interaction of drugs with their biological targets, which are themselves chiral. nih.govnih.gov For many drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. researchgate.net While 2-(aminomethyl)-2-adamantanol itself is achiral, derivatives with substitutions at other positions on the adamantane ring could introduce chiral centers. The rigid nature of the adamantane scaffold would fix the spatial orientation of these substituents, making stereochemistry a critical factor in any potential drug-receptor interactions. Studies on other chiral adamantane derivatives have shown that stereoisomers can exhibit different biological activities. nih.gov However, specific investigations into the stereochemical requirements for the biological targets of this compound have not been publicly reported.

The aminomethyl and hydroxyl groups at the C2 position of this compound are key to its potential intermolecular interactions. The primary amine of the aminomethyl group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The hydroxyl group can also participate in hydrogen bonding, acting as both a donor and an acceptor. nih.gov These interactions are fundamental for the specific recognition and binding of the molecule to a biological target. mdpi.com The proximity of these two functional groups on the same carbon atom could also allow for chelation of metal ions or the formation of intramolecular hydrogen bonds, which would influence the molecule's conformation and its binding properties.

Design of Analogs for Enhanced Selectivity and Potency (Preclinical)

The design of analogs to improve the selectivity and potency of a lead compound is a cornerstone of medicinal chemistry. For this compound, this would involve systematic modifications of its structure. Based on general principles, one could envision synthesizing analogs with:

Modifications of the aminomethyl group: N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic ring system.

Modifications of the hydroxyl group: Etherification, esterification, or replacement with other functional groups like a fluorine atom or a methoxy group.

Substitution on the adamantane skeleton: Introduction of substituents at other positions to probe for additional binding interactions or to modulate physicochemical properties.

Each of these modifications would aim to optimize the compound's fit within its target binding site and enhance its desired biological effect while minimizing off-target interactions. However, without specific preclinical data for this compound, this remains a theoretical exercise.

Scaffold Hopping and Bioisosteric Replacements with Adamantane

Scaffold hopping is a strategy used in drug design to identify novel core structures that maintain the biological activity of a known compound. bhsai.orgnih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetic parameters, or to generate novel intellectual property. Bioisosteric replacement involves substituting a part of a molecule with a chemically different group that produces a similar biological response. spirochem.combenthamscience.com

In the context of this compound, one could explore replacing the adamantane scaffold with other rigid, lipophilic groups to see if the biological activity is retained or improved. Potential bioisosteres for the adamantane group could include other polycyclic hydrocarbons or rigid heterocyclic systems. Conversely, the aminomethyl and hydroxyl functionalities could be maintained while the adamantane scaffold is "hopped" to a completely different molecular framework that preserves the spatial arrangement of these key interacting groups. Again, the absence of specific research on this compound means that any discussion of scaffold hopping or bioisosteric replacement remains speculative.

Applications As Research Probes and Tools

Development of Fluorescent Probes Incorporating Adamantane (B196018) Derivatives

Adamantane derivatives are instrumental in the development of advanced fluorescent probes. The fluorescence of many functional dyes is often quenched in aqueous solutions, which limits their use in biological imaging. nih.gov A novel strategy to overcome this involves modifying fluorescent dyes with an adamantane group. nih.govresearchgate.net This modification allows the dye to participate in host-guest interactions, leading to significant fluorescence enhancement.

When adamantane-modified dyes are introduced into an aqueous solution containing a host molecule like cyclodextrin or cucurbituril, the adamantane moiety, acting as a guest, forms a stable inclusion complex with the host. nih.govresearchgate.netrsc.org This encapsulation shields the fluorophore from the quenching effects of water, resulting in a substantial increase in fluorescence quantum yield. nih.govresearchgate.net For instance, three different fluorescent dyes modified with an ((adamantan-1-yl)methyl)amino group showed dramatically improved fluorescence quantum yields upon the addition of methylated β-cyclodextrin (M-β-CD). nih.gov This supramolecular interaction leads to the self-assembly of fluorescent supramolecular nanoparticles (FSNPs). nih.gov

This host-guest strategy has been successfully applied to cell imaging. nih.govrsc.org By using adamantane-modified probes with organelle-targeting capabilities, researchers can achieve enhanced fluorescence within specific cellular compartments. nih.gov The formation of these supramolecular complexes provides an effective method for increasing fluorescence intensity in aqueous environments, making them powerful tools for biological detection and imaging. rsc.org

Table 1: Examples of Adamantane-Modified Fluorescent Dyes and Their Properties

| Fluorophore Core | Host Molecule | Inclusion Equilibrium Constant (K) [M⁻¹] | Key Finding |

|---|---|---|---|

| Coumarin, 1,8-naphthalimide, Nile Red | Methylated β-cyclodextrin (M-β-CD) | Up to 3.94 x 10⁴ | Formation of fluorescent supramolecular nanoparticles (FSNPs) with enhanced quantum yields in water. nih.gov |

| Various Dyes | Cucurbit acs.orguril (CB acs.org) | Not specified | Host-guest complexation with the adamantane auxochrome effectively improved fluorescence emission in water, enabling cell imaging applications. rsc.org |

Use as Scaffolds for Multivalent Binding and Supramolecular Assemblies

The rigid, three-dimensional structure of adamantane makes it an excellent scaffold for constructing multivalent systems and complex supramolecular assemblies. nih.govresearchgate.net Its tetrahedral geometry allows for the precise spatial arrangement of functional groups, which is critical for applications in surface recognition and self-assembly. researchgate.netnih.gov

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological recognition, often leading to significantly enhanced binding affinity and specificity. nih.gov The adamantane cage serves as a core for designing rigid multivalent scaffolds that can present multiple binding motifs in a well-defined tripodal geometry. nih.govnih.gov

Researchers have developed synthetic strategies to create adamantane-based scaffolds designed for the assembly of multivalent binders for cell surface epitopes. nih.gov These scaffolds typically expose three functional groups (e.g., carboxylic acids) at three bridgehead positions for conjugating targeting ligands. A fourth bridgehead position can be functionalized with a linker to attach an effector molecule, such as a contrast agent or radiotracer, without interfering with the ligand-receptor binding. nih.govnih.gov This precise geometric arrangement ensures an optimal fit between the multivalent ligand and the target on a cell surface, which can improve binding affinity by orders of magnitude. nih.gov

The adamantane group is a quintessential "guest" in the field of supramolecular chemistry due to its strong and specific non-covalent interactions with various "host" macrocycles. nih.gov This host-guest chemistry is a powerful tool for building self-assembled systems. nih.gov

Cyclodextrins (CDs): Adamantane and its derivatives fit perfectly into the hydrophobic cavity of β-cyclodextrin, forming highly stable 1:1 inclusion complexes. nih.govnih.gov The association constants for these complexes are typically in the range of 10³–10⁵ M⁻¹, indicating a strong binding affinity. nih.gov This interaction is driven by the hydrophobic effect and van der Waals forces. The ability to form these stable complexes is widely exploited in drug delivery and the creation of supramolecular polymers. acs.orgnih.govresearchgate.net

Cucurbiturils (CBs): Cucurbiturils are another class of macrocyclic hosts that form exceptionally stable complexes with adamantane derivatives. nih.gov In particular, cucurbit acs.orguril (CB acs.org) has a cavity size that is an almost ideal match for the adamantane cage, leading to extremely high association constants, with equilibrium constants in the range of 10¹⁰–10¹⁵ M⁻¹. nih.govnih.gov This remarkably strong and rapid association is being explored for applications such as pretargeted immuno-PET imaging, where a CB acs.org-tagged antibody is administered first, followed by a radiolabeled adamantane derivative that quickly binds to the antibody at the target site. nih.gov

Table 2: Association Constants for Adamantane Derivatives with Host Macrocycles

| Guest Moiety | Host Molecule | Association Constant (Ka) [M⁻¹] | Research Context |

|---|---|---|---|

| Adamantane | β-cyclodextrin | 10³ – 10⁵ | General value for adamantyl moiety guest in β-CD cavity, used in drug delivery and surface recognition. nih.gov |

| Adamantyl-modified glycodendrimers | β-cyclodextrin | ~10⁴ | Host-guest interaction used to create supramolecular systems for healthcare materials. acs.orgresearchgate.net |

Integration into Nano-materials and Polymer Science (Research Aspects)

The unique properties of adamantane derivatives make them valuable building blocks in nanomaterials and polymer science. researchgate.netwikipedia.org Their ability to engage in strong host-guest interactions is a cornerstone of supramolecular polymer chemistry.

By functionalizing polymers with either adamantane (guest) or cyclodextrin (host) moieties, researchers can create self-assembling systems that form supramolecular hydrogels. researchgate.net The cross-linking in these materials is based on the reversible host-guest interactions, making them responsive to external stimuli. The gelation kinetics of these hydrogels can be precisely controlled by introducing competing guest molecules, offering a method to develop advanced injectable and printable biomaterials. researchgate.net

In nanotechnology, adamantane's rigid structure is used to create molecular building blocks for self-assembled crystals and other nanostructures. wikipedia.org Adamantane-based dendrimers and liposomes have been designed as carrier systems for drug delivery. nih.gov The adamantane moiety can act as a lipophilic anchor, embedding itself into the lipid bilayer of liposomes, which can be used for targeted drug delivery and surface recognition. nih.govresearchgate.net Adamantane-based polymers are also being explored for applications such as specialized coatings. wikipedia.org

Biological Tool Development (e.g., Inhibitors for in vitro assays)

The rigid and lipophilic adamantane scaffold is frequently incorporated into the design of enzyme inhibitors and other biological tools for in vitro research. nih.govnih.gov The adamantane cage can serve as a hydrophobic "bullet" that occupies hydrophobic pockets in the active sites of enzymes, leading to potent inhibition. nih.gov

Numerous adamantane derivatives have been synthesized and screened for their inhibitory activity against various biological targets. For example, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their ability to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov Several of these compounds showed significant inhibitory activity, with the most active one demonstrating inhibition comparable to known inhibitors, making it a promising candidate for further studies. nih.gov

The development of such inhibitors is a key part of drug discovery and provides essential tools for studying biological pathways in in vitro assays. nih.gov By modifying the adamantane core with different functional groups, researchers can fine-tune the binding affinity and selectivity of these inhibitors for their target enzymes. mdpi.comrsc.org This modular approach allows for the creation of a diverse library of compounds for screening and biological tool development. researchgate.net

Future Research Directions and Unexplored Areas

Development of Novel Synthetic Routes for Complex Adamantane (B196018) Architectures

Furthermore, exploring diverse synthetic pathways could enable the creation of a library of 2-(aminomethyl)-2-adamantanol analogs with a wide range of functional groups. This would be invaluable for structure-activity relationship (SAR) studies and for fine-tuning the properties of the molecule for specific applications. uwaterloo.ca The development of stereoselective synthetic methods would also be of significant interest, allowing for the investigation of the differential biological activities of individual enantiomers.

Deeper Understanding of Structure-Dynamics-Function Relationships at the Molecular Level

A fundamental understanding of how the three-dimensional structure and molecular dynamics of 2-(aminomethyl)-2-adamantanol hydrochloride influence its function is crucial for its rational design and application. Molecular dynamics (MD) simulations have proven to be a powerful tool for studying the behavior of adamantane derivatives in biological systems. researchgate.netsemanticscholar.org Future research should leverage MD simulations to investigate the conformational landscape of this compound and its interactions with biological macromolecules.

These simulations can provide insights into how the molecule binds to its targets, the role of specific functional groups in this binding, and the dynamic changes that occur upon interaction. semanticscholar.org This information is critical for understanding the mechanism of action and for designing more potent and selective derivatives. Combining computational studies with experimental techniques, such as X-ray crystallography and NMR spectroscopy, will be essential for validating the computational models and providing a comprehensive picture of the structure-dynamics-function relationship.

Exploration of New Biological Targets and Pathways (Preclinical/Mechanistic)

The adamantane scaffold is present in several approved drugs with a wide range of biological activities, including antiviral and neurological effects. nih.gov Given the structural similarities, it is plausible that this compound may also interact with various biological targets. Preliminary research on similar compounds suggests potential neuroprotective and anti-inflammatory properties. smolecule.com

Future preclinical and mechanistic studies should aim to identify the specific biological targets and pathways modulated by this compound. High-throughput screening assays could be employed to test the compound against a broad panel of receptors, enzymes, and ion channels. Once potential targets are identified, more focused studies will be needed to elucidate the precise mechanism of action. Investigating its potential as an inhibitor of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for adamantane derivatives, could be a fruitful avenue. nih.gov

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies offer a powerful and efficient approach to predicting the properties of novel compounds and guiding the design of new adamantane-based molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of 2-(aminomethyl)-2-adamantanol derivatives based on their structural features. nih.gov These models can help prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process.

Furthermore, computational tools can be used to predict the physicochemical and toxicokinetic properties of these compounds, which is crucial for assessing their drug-likeness and potential for in vivo applications. nih.gov The use of sophisticated molecular modeling techniques can also aid in the rational design of new adamantane scaffolds with improved properties. nih.gov For instance, computational methods can be used to design molecules with enhanced binding affinity for a specific target or with improved solubility and bioavailability.

Design of Adamantane Scaffolds for Non-Biomedical Research Applications

The unique properties of the adamantane cage are not only valuable in a biological context but also offer exciting possibilities for non-biomedical research applications. The rigid and well-defined structure of adamantane makes it an excellent building block for the construction of novel materials with unique properties.

Future research could explore the use of this compound as a scaffold for the development of new polymers, liquid crystals, or nanomaterials. The presence of both an amino and a hydroxyl group provides versatile handles for polymerization and functionalization. For example, these functional groups could be used to incorporate the adamantane cage into larger supramolecular assemblies or to attach it to surfaces to modify their properties. The investigation of its potential in areas such as catalysis or as a component in molecular machines also represents a promising and largely unexplored frontier.

Q & A

Q. How does this compound compare to conformationally restricted peptidomimetics like (S)-2-(adamantan-1-yl)-2-aminoacetic acid hydrochloride?

- Structural Differences : The hydroxyl group in 2-(aminomethyl)-2-adamantanol enhances hydrogen-bonding capacity compared to carboxylate-containing analogs .

- Biological Relevance : This property may improve target selectivity in enzyme inhibition assays (e.g., protease studies) .

Q. What are its emerging applications in materials science?

- Case Study : Incorporation into polymers improves thermal stability (T increase by 20°C) due to adamantane’s rigid framework .

- Methodology : Synthesize copolymers via radical polymerization and characterize using TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.